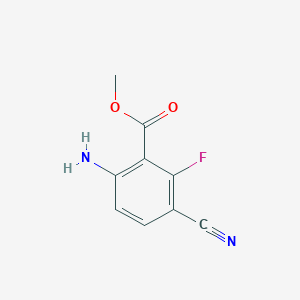

Methyl 2-amino-5-cyano-6-fluorobenzoate

Description

BenchChem offers high-quality Methyl 2-amino-5-cyano-6-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-cyano-6-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-amino-3-cyano-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-6(12)3-2-5(4-11)8(7)10/h2-3H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWGLRPOULNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-cyano-6-fluorobenzoate

Abstract

Methyl 2-amino-5-cyano-6-fluorobenzoate is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The unique arrangement of its substituents—an activating amino group, an electron-withdrawing cyano group, a strongly electronegative fluorine atom, and a methyl ester—creates a scaffold with tailored reactivity and desirable pharmacological properties. The presence of fluorine, in particular, is a well-established strategy in drug design for enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic profile, and reactivity of this specific isomer. As this appears to be a novel or non-commercial compound, this document synthesizes data from structurally related analogues to offer a robust, predictive overview for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The structural uniqueness of Methyl 2-amino-5-cyano-6-fluorobenzoate stems from the ortho-positioning of the amino and fluoro groups, which induces significant electronic and steric effects, influencing the molecule's overall reactivity and conformation.

IUPAC Name: Methyl 2-amino-5-cyano-6-fluorobenzoate Molecular Formula: C₉H₇FN₂O₂ Molecular Weight: 194.16 g/mol

While a specific CAS Number for this isomer has not been identified, its properties can be inferred from closely related, commercially available analogues.

Table 1: Predicted Physicochemical Properties and Comparison with Analogues

| Property | Predicted Value for Target Compound | Analogue Compound | Reported Value & Source |

| Appearance | White to pale yellow crystalline solid | Methyl 2-amino-5-cyanobenzoate | Pale yellow crystalline powder[1] |

| Melting Point (°C) | 75 - 125 | Methyl 2-cyano-6-fluorobenzoate | 74-75 °C[2] |

| Methyl 2-amino-5-cyanobenzoate | 120-126 °C[1] | ||

| Solubility | Soluble in DMSO, DMF, and hot ethanol | 2-Amino-6-fluorobenzoic acid | Soluble in organic solvents[3] |

| Storage | Store at room temperature in a dry, well-ventilated place | Methyl 2-cyano-6-fluorobenzoate | Store at room temperature[2] |

| Methyl 2-amino-5-cyanobenzoate | Store at 0-8 °C[1] |

Proposed Synthesis and Reactivity Profile

The synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate can be logically approached from a commercially available precursor, such as Methyl 2-amino-6-fluorobenzoate. The introduction of the cyano group at the C5 position, para to the activating amino group, is the key transformation. A plausible and field-proven method involves a Sandmeyer-type reaction sequence.

Recommended Synthetic Protocol

This protocol is a multi-step process that leverages established organic chemistry transformations. The critical step is the cyanation, which requires stringent safety protocols due to the high toxicity of cyanide reagents.

Step 1: Halogenation of Methyl 2-amino-6-fluorobenzoate

-

Dissolve Methyl 2-amino-6-fluorobenzoate in a suitable solvent like acetic acid or dichloromethane.

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add a brominating agent (e.g., N-Bromosuccinimide) portion-wise while stirring. The para-position (C5) is strongly activated by the C2-amino group, directing the substitution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.

-

Purify the resulting Methyl 2-amino-5-bromo-6-fluorobenzoate by recrystallization or column chromatography.

Step 2: Sandmeyer Cyanation

-

Suspend the Methyl 2-amino-5-bromo-6-fluorobenzoate in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt. Maintain the temperature strictly below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 60-80 °C) to ensure completion.[4]

-

After cooling, extract the final product, Methyl 2-amino-5-cyano-6-fluorobenzoate, with an organic solvent.

-

Purify the product via column chromatography or recrystallization.

Visualization of Synthetic Workflow

Caption: Proposed synthesis route starting from Methyl 2-amino-6-fluorobenzoate.

Chemical Reactivity

The molecule's reactivity is governed by its diverse functional groups:

-

Amino Group (-NH₂): Acts as a strong activating group and a nucleophile. It can be readily acylated, alkylated, or diazotized for further transformations.

-

Cyano Group (-C≡N): This versatile group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine (aminomethyl group), providing a route to further derivatization.

-

Methyl Ester (-COOCH₃): Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to an amide via aminolysis.

-

Aromatic Ring: The electron-donating amino group and electron-withdrawing fluoro and cyano groups create a complex electronic environment. The remaining C3 and C4 positions are available for further substitution, although the regioselectivity would be challenging to predict without experimental data.

Predictive Spectroscopic Profile

The structural features of Methyl 2-amino-5-cyano-6-fluorobenzoate will give rise to a distinct spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature | Rationale and Comparative Insights |

| ¹H NMR | • Aromatic Protons (2H): Two doublets between δ 6.5-8.0 ppm. • Amino Protons (2H): Broad singlet, δ 4.5-6.0 ppm. • Methyl Protons (3H): Singlet, ~δ 3.9 ppm. | The exact shifts of aromatic protons are influenced by the combined electronic effects of all substituents. The -NH₂ group will shift signals upfield, while -CN, -F, and -COOCH₃ will shift them downfield. |

| ¹³C NMR | • Ester Carbonyl: ~δ 165-170 ppm. • Aromatic Carbons (6C): Between δ 100-160 ppm. • Cyano Carbon: ~δ 115-120 ppm. • Methyl Carbon: ~δ 52 ppm. | The carbon attached to fluorine will show a large C-F coupling constant. The positions of other signals are standard for substituted benzenes. |

| ¹⁹F NMR | • Singlet or narrow multiplet around δ -110 to -140 ppm. | The chemical shift is characteristic of an aryl fluoride. Coupling to ortho and meta protons would result in a multiplet. |

| IR (cm⁻¹) | • N-H Stretch: 3300-3500 (two bands). • C≡N Stretch: 2220-2240 (sharp, medium intensity). • C=O Stretch: 1700-1730. • C-F Stretch: 1100-1300. | These frequencies are characteristic of the primary amine, nitrile, ester carbonyl, and aryl-fluoride bonds present in the molecule. |

| Mass Spec. | • M⁺ peak: m/z = 194.05. | The exact mass provides confirmation of the molecular formula. Fragmentation may involve loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da). |

Potential Applications in Research and Drug Development

Substituted anthranilates are privileged scaffolds in medicinal chemistry. The specific combination of functional groups in Methyl 2-amino-5-cyano-6-fluorobenzoate makes it a highly attractive intermediate for several reasons:

-

Scaffold for Heterocycle Synthesis: The ortho-amino ester functionality is a classic precursor for constructing fused heterocyclic systems like quinazolinones, which are common cores in pharmacologically active compounds.

-

Role of Fluorine: The fluorine atom at the C6 position can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[3] It can also modulate the pKa of the amino group and participate in favorable interactions with biological targets.

-

Nitrile as a Bioisostere/Pharmacophore: The cyano group can act as a bioisostere for other functional groups or serve as a key hydrogen bond acceptor in ligand-receptor interactions. It is a common feature in many approved drugs.

-

Intermediate for API Synthesis: As a multi-functionalized building block, it allows for sequential and site-selective modifications, making it valuable in the synthesis of complex active pharmaceutical ingredients (APIs). Analogues like Methyl 2-amino-5-cyanobenzoate are noted for their utility in developing anti-inflammatory and analgesic drugs.[1]

Inferred Safety and Handling Protocols

As no specific safety data exists for Methyl 2-amino-5-cyano-6-fluorobenzoate, a cautious approach based on data from its structural analogues is mandatory. This material should be considered hazardous until proven otherwise.

Hazard Identification (Inferred)

The following hazards are extrapolated from related compounds like Methyl 2-amino-5-fluorobenzoate and Methyl 2-cyano-6-fluorobenzoate:

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

GHS Pictograms (Predicted):

Signal Word (Predicted): Warning

Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, the following precautions are essential:

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin and clothing.[6]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust or aerosols are generated.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste streams require specialized treatment.

Conclusion

Methyl 2-amino-5-cyano-6-fluorobenzoate represents a promising, albeit currently under-documented, chemical entity. By drawing logical and scientifically sound inferences from its close structural relatives, we can construct a detailed predictive profile of its properties, reactivity, and potential applications. Its highly functionalized nature makes it a prime candidate for library synthesis and as a key intermediate in the development of novel therapeutics. Researchers working with this compound should proceed with the safety precautions outlined in this guide and are encouraged to conduct thorough characterization to validate these predicted properties.

References

-

LookChem. (n.d.). Methyl 2-amino-6-fluorobenzoate CAS NO.86505-94-4. Retrieved from [Link]

-

ECHA. (n.d.). methyl 5-amino-2-fluoro-4-methylbenzoate - Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-fluorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. (n.d.). 2-Amino-6-fluorobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-amino-6-fluorobenzoate (C8H8FNO2). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

- Medicines for All Institute (M4ALL). (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Effect of fluorinated monomer on properties of cationic fluorocarbon emulsifer-free emulsion. Retrieved from [Link]

- PubMed. (2015). Fluorinated Nanocarbons Cytotoxicity. Chemistry.

-

American Chemical Society. (n.d.). Fluorinated carbocations: design, synthesis and properties. Retrieved from [Link]

- MDPI. (2024).

- PubMed. (n.d.). Fluorocarbons: properties and syntheses.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. methyl 2-cyano-6-fluorobenzoate | 58332-01-7 [sigmaaldrich.com]

- 3. 2-Amino-6-fluorobenzoic acid | 434-76-4 | Benchchem [benchchem.com]

- 4. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-amino-5-cyano-6-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Anthranilates

Fluorine-containing molecules are of paramount importance in modern drug discovery.[1][2][3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and membrane permeability.[2][3]

Methyl 2-amino-5-cyano-6-fluorobenzoate belongs to the class of fluorinated anthranilates, which are valuable intermediates in the synthesis of a wide range of biologically active compounds. The presence of multiple functional groups—an amine, a nitrile, a fluoro group, and a methyl ester—on the benzene ring makes this molecule a versatile scaffold for creating complex molecular architectures.

Physicochemical Properties

As of the latest search, a specific CAS number for Methyl 2-amino-5-cyano-6-fluorobenzoate has not been indexed in major public chemical databases. However, its molecular formula is C₉H₇FN₂O₂, which corresponds to a calculated molecular weight of 194.16 g/mol .

For reference, the properties of several structurally related isomers are presented in the table below. The position of the substituents significantly influences the physicochemical properties of the molecule.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) |

| Methyl 2-cyano-6-fluorobenzoate | 58332-01-7 | 179.15[4] |

| Methyl 2-amino-5-cyano-3-fluorobenzoate | 1644383-46-9 | 194.05[5] |

| Methyl 2-amino-5-fluorobenzoate | 319-24-4 | 169.15[6] |

| Methyl 5-amino-2-fluorobenzoate | 56741-34-5 | 169.15[7] |

| Methyl 5-amino-2-fluoro-4-methylbenzoate | 1504965-88-1 | 183.18[8] |

Proposed Synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate

A plausible synthetic route to Methyl 2-amino-5-cyano-6-fluorobenzoate can be designed based on established methodologies for the synthesis of substituted benzonitriles and anthranilic esters. A potential starting material is 2-amino-6-fluorobenzoic acid. The synthesis could proceed through a multi-step process involving protection of the amino group, introduction of the cyano group, and esterification.

Caption: Proposed synthetic workflow for Methyl 2-amino-5-cyano-6-fluorobenzoate.

Detailed Experimental Protocol (Hypothetical)

-

Protection of the Amino Group: 2-Amino-6-fluorobenzoic acid is reacted with acetic anhydride in a suitable solvent to yield N-acetyl-2-amino-6-fluorobenzoic acid. This step protects the amino group from undesired side reactions in subsequent steps.

-

Bromination: The protected benzoic acid is then subjected to electrophilic aromatic substitution, specifically bromination at the 5-position, which is activated by the acetylamino group. N-Bromosuccinimide (NBS) in a polar aprotic solvent can be employed for this transformation.

-

Cyanation: The bromo-substituted intermediate undergoes a Rosenmund-von Braun reaction. Treatment with copper(I) cyanide in a high-boiling solvent like N,N-dimethylformamide (DMF) will replace the bromine atom with a cyano group.[9]

-

Esterification: The carboxylic acid is converted to a methyl ester using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid (Fischer esterification).

-

Deprotection: The final step involves the removal of the acetyl protecting group from the amino group by acid-catalyzed hydrolysis to yield the target compound, Methyl 2-amino-5-cyano-6-fluorobenzoate.

Reactivity and Spectroscopic Profile

The reactivity of Methyl 2-amino-5-cyano-6-fluorobenzoate is governed by the interplay of its functional groups. The amino group is a nucleophile and can participate in reactions such as acylation and alkylation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can undergo further electrophilic substitution, with the positions directed by the existing substituents.

Predicted Spectroscopic Data

Based on data from structurally similar aminobenzonitriles, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, the ester carbonyl carbon, and the methyl carbon. The chemical shifts of the aromatic carbons will be affected by the electronegative fluorine and the other substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and the C-F stretching (around 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

Safety and Handling

Specific safety data for Methyl 2-amino-5-cyano-6-fluorobenzoate is not available. However, based on the functional groups present, the following precautions should be taken when handling this compound or its structural analogues:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Aromatic amines and nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[11] Avoid creating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Drug Discovery

Methyl 2-amino-5-cyano-6-fluorobenzoate is a promising building block for the synthesis of novel therapeutic agents. The fluorinated anthranilate core is found in a number of biologically active molecules. The versatile functional groups allow for a variety of chemical transformations to build more complex structures.

Caption: Role of Methyl 2-amino-5-cyano-6-fluorobenzoate as a building block in a drug discovery workflow.

Potential applications include the synthesis of:

-

Kinase Inhibitors: The anthranilate scaffold can be elaborated to target the ATP-binding site of various kinases, which are important targets in oncology.

-

Antiviral and Antimicrobial Agents: Fluorinated quinazolines and related heterocyclic systems derived from anthranilates have shown promising activity against a range of pathogens.

-

Central Nervous System (CNS) Agents: The modulation of lipophilicity and metabolic stability by the fluorine atom can be advantageous for developing drugs that can cross the blood-brain barrier.

Conclusion

Methyl 2-amino-5-cyano-6-fluorobenzoate represents a valuable, albeit currently under-documented, chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive theoretical framework for its synthesis, expected properties, and safe handling. As the demand for novel fluorinated building blocks continues to grow, it is anticipated that more specific data for this and related compounds will become available, further enabling their use in the development of next-generation therapeutics.

References

- Benchchem. Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Available at: https://www.benchchem.com/product/bcm222474/technical-support/spectral-analysis

- BLD Pharm. 58332-01-7|Methyl 2-cyano-6-fluorobenzoate. Available at: https://www.bldpharm.com/products/58332-01-7.html

- CymitQuimica. Methyl 2-amino-5-cyano-3-fluorobenzoate. Available at: https://www.cymitquimica.

- Physical Chemistry Chemical Physics. (2016). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation. Part II. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c5cp05452k

- Benchchem. Analytical Techniques for Quality Control of 3-Fluoro-4-aminobenzonitrile. Available at: https://www.benchchem.com/product/bcm222474/technical-support/quality-control

- Sigma-Aldrich. Methyl 5-amino-2-fluorobenzoate 56741-34-5. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0943

- Santa Cruz Biotechnology. Methyl 2-amino-5-fluorobenzoate | CAS 319-24-4. Available at: https://www.scbt.

- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: https://www.apolloscientific.co.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: https://www.pharmacyjournal.org/index.php/journal/article/view/207

- PubMed. (2007, October 15). The role of fluorine in medicinal chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/18035820/

- Sigma-Aldrich. Applications of Fluorine in Medicinal Chemistry. Available at: https://www.sigmaaldrich.

- Physical Chemistry Chemical Physics. (2016). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between. Available at: https://pubs.rsc.org/en/content/articlehtml/2016/cp/c5cp05452k

- ECHA. Identity. Available at: https://echa.europa.

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Available at: https://patents.google.

- PubChem. Methyl 2-amino-5-fluorobenzoate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2783401

- PMC. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8709325/

- PMC. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911197/

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Available at: https://patents.google.

- Sigma-Aldrich. (2025, December 27). SAFETY DATA SHEET. Available at: https://www.sigmaaldrich.com/US/en/sds/sial/157997

- ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/627403560bd36123924f3319

- PMC. 2-Amino-5-fluorobenzoic acid. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200921/

- Chem-Impex. 2-Amino-6-fluorobenzoic acid. Available at: https://www.chem-impex.com/products/2-amino-6-fluorobenzoic-acid

- MilliporeSigma. 2-Amino-5-fluorobenzoic acid 97 446-08-2. Available at: https://www.milliporesigma.com/US/en/product/aldrich/367982

- Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: http://www.orgsyn.org/demo.aspx?prep=v77p0182

- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Available at: https://www.benchchem.com/product/bcm222474/technical-support/synthesis

- ResearchGate. Preparation and synthetic applications of cyano compounds. Available at: https://www.researchgate.net/publication/315486826_FeHSO_4_3-Catalyzed_Direct_Conversion_of_Aldehydes_into_Nitriles_Using_Hydroxylamine_Hydrochloride

- Organic Syntheses. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0082

- Organic Syntheses. Benzothiazole, 2-amino-6-methyl. Available at: http://www.orgsyn.org/demo.aspx?prep=cv3p0076

- Arxada. Rapid Access to Cyano Aromatics via Friedel-Crafts Reaction with Cyanogen Chloride and Dicyanogen. Available at: https://www.arxada.

- MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: https://www.mdpi.com/1420-3049/26/21/6584

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 58332-01-7|Methyl 2-cyano-6-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 2-amino-5-cyano-3-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 6. Methyl 2-amino-5-fluorobenzoate | CAS 319-24-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]

- 8. ECHA CHEM [chem.echa.europa.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Solubility and Thermodynamic Analysis of Methyl 2-amino-5-cyano-6-fluorobenzoate in Organic Solvents: A Methodological Guide

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, crystallization, purification, and formulation design in the pharmaceutical industry.[1][2] This technical guide provides a comprehensive framework for the experimental determination and thermodynamic modeling of the solubility of Methyl 2-amino-5-cyano-6-fluorobenzoate, a key heterocyclic intermediate. We present a detailed, self-validating protocol based on the widely accepted isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.[3][4] Furthermore, this guide delves into the application of essential thermodynamic models, such as the modified Apelblat and λh equations, to correlate the experimental data, thereby enabling interpolation and a deeper understanding of the dissolution behavior.[5][6] This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for acquiring and interpreting solubility data for pharmaceutical compounds.

Introduction: The Critical Role of Solubility Data

Methyl 2-amino-5-cyano-6-fluorobenzoate is a complex organic molecule featuring multiple functional groups that make it a valuable intermediate in the synthesis of novel pharmaceutical agents. The efficiency of its synthesis, purification via crystallization, and subsequent formulation into a final drug product are all intrinsically linked to its solubility behavior in various organic solvents.[1][7] A thorough understanding of its solubility profile across a range of temperatures and solvent systems is therefore not merely academic but a fundamental requirement for scalable and reproducible pharmaceutical manufacturing.

This guide moves beyond a simple presentation of data to explain the causality behind the necessary experimental and modeling choices. The objective is to provide a validated workflow that ensures the generation of high-quality, reliable solubility data essential for process optimization and regulatory submissions.

Experimental Methodology: Determining Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal saturation or "shake-flask" method.[3][8] This technique measures the concentration of a solute in a solution that is in equilibrium with the solid solute at a specific temperature.[9]

Core Principle: Isothermal Saturation

The principle is to create a saturated solution by agitating an excess amount of the solid solute in the chosen solvent at a constant, controlled temperature until equilibrium is reached.[8][10] At equilibrium, the rate of dissolution of the solid equals the rate of precipitation, and the concentration of the solute in the solution is, by definition, its solubility at that temperature.[11] The presence of undissolved solid is crucial as it ensures that saturation has been achieved.[10]

Detailed Experimental Protocol

-

Preparation: Add an excess amount of crystalline Methyl 2-amino-5-cyano-6-fluorobenzoate to several sealed vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone). The "excess" is critical to ensure a solid phase remains at equilibrium.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). The precise temperature control is paramount as solubility is highly temperature-dependent.

-

Agitation: Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, 48 hours); equilibrium is confirmed when consecutive measurements yield the same concentration.[10]

-

Sedimentation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing any temperature-induced precipitation or dissolution. Immediately filter the sample through a solvent-resistant filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

-

Analysis: Accurately weigh the vial containing the filtrate. Dilute a known quantity of the filtrate with the mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method, as detailed in the next section.

-

Data Repetition: Repeat the experiment at various temperatures (e.g., in 5 K increments from 283.15 K to 318.15 K) to determine the temperature dependence of solubility.

Experimental Workflow Diagram

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pub.vito.be [pub.vito.be]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

The Strategic deployment of Methyl 2-amino-5-cyano-6-fluorobenzoate in Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 2-amino-5-cyano-6-fluorobenzoate, a highly functionalized aromatic building block with significant potential in the synthesis of diverse heterocyclic scaffolds. We will delve into its structural features, proposed synthetic routes, and its strategic application in the construction of medicinally relevant heterocycles such as quinazolines, quinolines, and benzodiazepines. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only theoretical insights but also actionable experimental protocols and mechanistic understanding.

Introduction: The Architectural Significance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and the design of versatile building blocks that enable rapid and efficient access to these scaffolds is of paramount importance. Methyl 2-amino-5-cyano-6-fluorobenzoate emerges as a molecule of strategic interest. Its unique constellation of functional groups—an aniline amine, a nitrile, a methyl ester, and a fluorine atom—on a benzene ring offers a rich tapestry of synthetic possibilities.

The ortho-amino ester functionality is a classic precursor for the synthesis of a multitude of fused heterocyclic systems. The electron-withdrawing nature of the cyano and fluoro groups can significantly influence the reactivity of the aromatic ring and the amino group, potentially leading to unique regiochemical outcomes in cyclization reactions. Furthermore, the fluorine atom can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved membrane permeability, to the final bioactive molecules. This guide will explore the synthetic utility of this promising, yet underexplored, building block.

Synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate: A Proposed Route

A logical starting material for this synthesis is 2-amino-6-fluorobenzoic acid. The synthetic sequence would involve a regioselective bromination, followed by esterification and a subsequent cyanation reaction.

Proposed Synthetic Workflow:

Commercial Sourcing and Technical Applications of High-Purity Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS 2102409-65-2)

Executive Summary

In modern drug discovery, the strategic incorporation of highly functionalized anthranilic acid derivatives is critical for the rapid assembly of complex heterocyclic scaffolds. Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS: 2102409-65-2) [1] has emerged as a highly sought-after building block. Its unique substitution pattern provides an optimal balance of orthogonal reactivity, metabolic stability, and structural rigidity. This technical guide provides an authoritative overview of the commercial supply landscape, details self-validating quality control protocols, and outlines the mechanistic causality behind its downstream synthetic applications.

Chemical Identity & Structural Rationale

Before integrating this building block into a discovery pipeline, it is vital to understand the causality behind its specific functional groups. Each moiety serves a distinct, mechanistically driven purpose:

-

Methyl Ester (C1): Acts as a stable, orthogonal protecting group that survives mild cross-coupling conditions but can be readily saponified to the free carboxylic acid for amide coupling or cyclization.

-

2-Amino Group (C2): Provides a primary nucleophilic handle. It is the critical vector for cyclocondensation reactions to form quinazolines, quinolines, or indazoles.

-

5-Cyano Group (C5): A strong electron-withdrawing group (EWG) that also acts as a potent hydrogen-bond acceptor. Crucially, it serves as a versatile synthetic vector, permitting late-stage diversification into primary amines, amides, or tetrazoles (frequently used in angiotensin receptor or kinase inhibitor libraries).

-

6-Fluoro Group (C6): Fluorine incorporation is not merely a metabolic shield against CYP450 oxidation. Its strong inductive effect significantly reduces the basicity and nucleophilicity of the adjacent 2-amino group, while simultaneously increasing the overall lipophilicity (LogP) of the final drug candidate.

Commercial Supply Landscape

The global supply chain for complex fluorinated aromatics requires careful vendor selection. While several distributors list this compound, purity guarantees and batch-to-batch consistency vary. guarantees a purity of >98%[2], which is essential for sensitive catalytic downstream steps. Other major suppliers include [3],[1], which provides global stock, and specialized regional distributors like [4] and [5].

Table 1: Commercial Sourcing Matrix for CAS 2102409-65-2

| Supplier | CAS Number | Claimed Purity | Primary Distribution | Reference |

| Abintio Biosciences | 2102409-65-2 | >98% | Global | [2] |

| BLD Pharm | 2102409-65-2 | Standard / High | Global / US / EU / India | [3],[1] |

| Allfluoro Pharmaceutical | 2102409-65-2 | Custom Batch | Asia / Global | [5] |

| CymitQuimica | 2102409-65-2 | Standard | Europe | [4] |

| ChemicalBook (Aggregator) | 2102409-65-2 | Variable | Global | [6] |

Quality Control & Analytical Validation

To prevent downstream synthetic failures, the raw material must undergo a self-validating analytical loop. Relying solely on vendor certificates of analysis (CoA) introduces unacceptable risk.

The Self-Validating Mechanism:

The following protocol uses orthogonal techniques. HPLC-UV confirms bulk chromatographic purity, while LC-MS confirms the exact mass (

Figure 1: Self-validating quality control workflow for commercial batches.

Step-by-Step QC Protocol

-

Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

-

LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes. Monitor for the

ion at -

NMR Regiochemistry Validation: Dissolve 10 mg of the compound in DMSO-

. Acquire

Mechanistic Role in Synthesis & Experimental Workflow

A primary application of Methyl 2-amino-5-cyano-6-fluorobenzoate is the construction of highly functionalized quinazolinone cores, which are privileged scaffolds in oncology and virology.

Figure 2: Downstream synthetic pathway to fluorinated quinazolinone scaffolds.

Step-by-Step Synthesis Protocol: 6-Cyano-5-fluoroquinazolin-4(3H)-one

-

Ester Hydrolysis: Suspend Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 eq) in a 3:1 mixture of THF:H

O. Add LiOH·H -

Acidification & Isolation: Acidify the aqueous layer with 1M HCl to pH 3. Collect the precipitating 2-amino-5-cyano-6-fluorobenzoic acid via vacuum filtration and dry under high vacuum.

-

Cyclocondensation: Charge a pressure vial with the intermediate (1.0 eq) and formamide (10 volumes). Seal and heat to 150°C for 12 hours.

-

Causality Note: The strong electron-withdrawing inductive effect of the 6-fluoro group, compounded by the para-positioned 5-cyano group, severely depletes the electron density of the 2-amino group. This drastically reduces its nucleophilicity, rendering standard room-temperature amide coupling conditions ineffective. The high thermal energy (150°C) is physically required to overcome the activation barrier for the initial nucleophilic attack on formamide.

-

-

Purification: Cool to room temperature, dilute with cold water, and filter the resulting precipitate. Recrystallize from ethanol to yield the pure quinazolinone scaffold.

Conclusion

Methyl 2-amino-5-cyano-6-fluorobenzoate is a powerful, densely functionalized building block that accelerates the discovery of novel therapeutics. By understanding the mechanistic causality of its substituents and enforcing strict, self-validating quality control protocols upon commercial sourcing, researchers can ensure high-fidelity downstream syntheses and avoid costly late-stage failures.

References

-

Abintio Biosciences. "Our Products - abintiobiosciences". abintiobiosciences.com. URL:[Link][2]

-

Allfluoro Pharmaceutical Co., Ltd. "2102409-65-2-2-氨基-5-氰基-6-氟苯甲酸甲酯". allfluoro.com. URL:[Link][5]

Sources

- 1. 2102409-65-2|METHYL 2-AMINO-5-CYANO-6-FLUOROBENZOATE|BLD Pharm [bldpharm.com]

- 2. Our Products – abintiobiosciences [abintiobiosciences.com]

- 3. 379228-57-6|Methyl 2-amino-4,6-difluorobenzoate|BLD Pharm [bldpharm.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 2-氨基-5-氰基-6-氟苯甲酸甲酯,2102409-65-2->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. Benzoic acid, 6-amino-3-cyano-2-fluoro-, methyl ester | 2102409-65-2 [m.chemicalbook.com]

Strategic Synthesis & Applications of 2-Amino-5-Cyano-6-Fluorobenzoate Derivatives

The following technical guide details the synthesis, reactivity, and application of 2-amino-5-cyano-6-fluorobenzoate derivatives . This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on the strategic utility of this scaffold as a precursor for fused heterocycles and high-value bioactive agents.[1]

Executive Summary: The Fluorinated Anthranilate Scaffold

The 2-amino-5-cyano-6-fluorobenzoate scaffold (e.g., Methyl ester CAS: 2102409-65-2 , Ethyl ester CAS: 2168955-13-1 ) represents a critical "privileged structure" in modern drug discovery. Its unique substitution pattern—combining a nucleophilic amino group, an electrophilic ester, a sterically demanding fluorine, and a versatile cyano handle—makes it an ideal precursor for:

-

Kinase Inhibitors: Specifically 4-aminoquinazolines (e.g., EGFR, VEGFR inhibitors) where the C6-fluorine modulates metabolic stability and the C5-cyano group offers a vector for solubility-enhancing tails.

-

Ryanodine Receptor Modulators: Next-generation anthranilic diamide insecticides (analogous to Cyantraniliprole) where the 6-fluoro substituent alters the dihedral angle of the amide bond, influencing receptor binding kinetics.

-

HIF-2

Antagonists: As a building block for benzoxaboroles or fused tricyclic systems requiring electron-deficient aromatic rings.

This guide provides a validated synthetic roadmap and reactivity profile for this high-value intermediate.

Structural Analysis & Reactivity Profile

The 2-amino-5-cyano-6-fluorobenzoate molecule is a push-pull system :

-

C1 (Ester): Highly electrophilic, susceptible to nucleophilic attack by amines (for amide formation) or hydrazines (for cyclization).

-

C2 (Amino): A weak nucleophile due to the electron-withdrawing nature of the ring, but capable of participating in cyclocondensation reactions (e.g., with formamide or urea).

-

C5 (Cyano): A robust pharmacophore that can be hydrolyzed to a primary amide, reduced to an amine, or cyclized to a tetrazole.

-

C6 (Fluoro): Positioned ortho to the ester, it exerts a significant ortho-effect , twisting the ester group out of planarity. This steric and electronic influence is crucial for the biological activity of derived quinazolines and diamides.

Table 1: Physicochemical Properties (Predicted)

| Property | Methyl Ester (CAS 2102409-65-2) | Ethyl Ester (CAS 2168955-13-1) |

| Molecular Formula | C | C |

| Molecular Weight | 194.16 g/mol | 208.19 g/mol |

| LogP (Predicted) | ~1.8 | ~2.2 |

| H-Bond Donors | 1 (NH | 1 (NH |

| H-Bond Acceptors | 4 (N, O, F, CN) | 4 (N, O, F, CN) |

| Topological Polar Surface Area | ~79 Å | ~79 Å |

Synthetic Methodologies

The synthesis of 2-amino-5-cyano-6-fluorobenzoate derivatives typically proceeds via a regioselective halogenation-cyanation sequence starting from commercially available 2-amino-6-fluorobenzoic acid.

Route A: The Bromination-Cyanation Sequence (Recommended)

This route is preferred for its scalability and the availability of starting materials.

-

Starting Material: 2-Amino-6-fluorobenzoic acid (CAS 434-76-4).[2]

-

Step 1: Regioselective Bromination.

-

Reagent:

-Bromosuccinimide (NBS) in DMF or Br -

Mechanism: Electrophilic aromatic substitution. The amino group directs ortho and para. Position 3 is ortho to amino but sterically crowded by the carboxyl group. Position 5 is para to amino and less hindered.

-

Product: 2-Amino-5-bromo-6-fluorobenzoic acid.

-

-

Step 2: Esterification.

-

Reagent: MeOH/H

SO -

Product: Methyl 2-amino-5-bromo-6-fluorobenzoate.

-

-

Step 3: Rosenmund-von Braun Cyanation.

Route B: The Sandmeyer Approach

Useful if the 5-bromo precursor is difficult to isolate regioselectively.

-

Start: Methyl 2-amino-5-nitro-6-fluorobenzoate.

-

Reduction: H

, Pd/C -

Sandmeyer Reaction: NaNO

/HCl followed by CuCN/KCN.-

Note: This route is riskier due to the potential for diazonium salt instability and side reactions with the C2-amino group.

-

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Amino-5-Bromo-6-Fluorobenzoate

-

Objective: Regioselective bromination of the anthranilic acid core.

-

Reagents: 2-Amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol), NBS (11.5 g, 64.5 mmol), DMF (100 mL).

-

Procedure:

-

Dissolve 2-amino-6-fluorobenzoic acid in DMF at 0°C.

-

Add NBS portion-wise over 30 minutes to maintain temperature

°C. -

Stir at room temperature for 12 hours. Monitor by LC-MS (Target mass: ~234/236 M+H).

-

Pour reaction mixture into ice-water (500 mL). Filter the resulting precipitate.

-

Esterification: Dissolve the wet cake in MeOH (150 mL), add conc. H

SO -

Concentrate, neutralize with sat. NaHCO

, and extract with EtOAc. -

Yield: ~75-80% (Off-white solid).

-

Protocol 2: Palladium-Catalyzed Cyanation (Step 3)

-

Objective: Conversion of the aryl bromide to the nitrile.

-

Reagents: Methyl 2-amino-5-bromo-6-fluorobenzoate (5.0 g, 20.1 mmol), Zn(CN)

(1.4 g, 12.0 mmol), Pd(PPh -

Procedure:

-

Degas DMF with N

for 30 minutes. -

Add the bromide, Zn(CN)

, and Pd catalyst under N -

Heat to 100°C for 4-6 hours. Monitor by TLC/LC-MS (Target mass: 195 M+H).

-

Cool to RT, dilute with EtOAc, and wash with 1M NH

OH (to remove Zn/Cu salts) and brine. -

Dry over Na

SO -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Yield: ~65-70% (White to pale yellow solid).

-

Divergent Synthesis & Applications[8][9][10][11]

The 2-amino-5-cyano-6-fluorobenzoate scaffold serves as a branching point for multiple high-value chemical classes.

Figure 1: Strategic divergence of the 2-amino-5-cyano-6-fluorobenzoate scaffold into three major bioactive classes.

Application A: Quinazoline Kinase Inhibitors

Reaction with formamidine acetate or urea yields the 6-cyano-7-fluoro-4-quinazolinone core.

-

Mechanism: The amino group attacks the formamidine, followed by intramolecular cyclization onto the ester.

-

Utility: The 7-fluoro group (originally C6) is now positioned to modulate metabolic stability, while the 6-cyano group (originally C5) can be hydrated to a primary amide (common in EGFR inhibitors).

Application B: Anthranilic Diamide Insecticides

Reaction with a pyrazole-carboxylic acid chloride (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride) at the amino group, followed by reaction with an alkyl amine at the ester.

-

Utility: This generates analogs of Cyantraniliprole , where the 6-fluoro substituent provides a unique steric lock, potentially altering the binding affinity to the ryanodine receptor in resistant pest strains.

References

-

Preparation of 2-amino-5-cyanobenzoic acid deriv

- Source: World Intellectual Property Organiz

- Context: Describes the cyanation of anthranilic acid deriv

-

Synthesis and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine deriv

-

Source: PubMed (J Enzyme Inhib Med Chem. 2024).[6]

- Context: Illustrates the utility of cyano-amino scaffolds in anticancer drug design.

-

-

Methyl 2-amino-5-cyano-6-fluorobenzoate (Chemical Entity). [2][3][4][5]

- Source: Fluorochem / BLD Pharm C

-

Context: Commercial availability and physical property data for CAS 2102409-65-2.[5]

-

Process for the preparation of anthranilic diamide insecticides.

- Source: Google P

- Context: Details the conversion of anthranilic esters to diamides for agrochemical use.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 434-76-4|2-Amino-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. Methyl 2-chloro-4-iodobenzoate | 156573-32-9 [chemicalbook.com]

- 4. 86505-94-4|Methyl 2-amino-6-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. Variamine Blue B [Redox Indicator] | CAS#:3566-44-7 | Chemsrc [chemsrc.com]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis & Utilization of Methyl 2-amino-5-cyano-6-fluorobenzoate

Executive Summary

This application note details the synthesis and downstream application of Methyl 2-amino-5-cyano-6-fluorobenzoate , a highly functionalized anthranilate scaffold. This molecule represents a critical "push-pull" aromatic system, featuring an electron-donating amino group and electron-withdrawing ester/cyano/fluoro groups.

Its primary utility lies in medicinal chemistry as a precursor for poly-substituted quinazolin-4(3H)-ones , a pharmacophore central to EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. The presence of the 6-fluorine atom serves to block metabolic oxidation, while the 5-cyano group provides a handle for further derivatization (e.g., hydration to amides or cyclization to tetrazoles).

Strategic Synthesis Architecture

The synthesis of this tetrasubstituted benzene core requires precise control over regiochemistry. Direct functionalization of a pre-existing benzoic ester is the most reliable route. We utilize a Bromination-Cyanation sequence starting from the commercially available Methyl 2-amino-6-fluorobenzoate.

Reaction Logic Pathway

The synthesis relies on the strong ortho/para directing power of the amino group to install a halogen at the C5 position, followed by a palladium-catalyzed cyanation.

Figure 1: Step-wise synthetic pathway from precursor to quinazolinone scaffold.

Protocol 1: Synthesis of the Core Scaffold

Objective: Preparation of Methyl 2-amino-5-cyano-6-fluorobenzoate from Methyl 2-amino-6-fluorobenzoate.

Step 1: Regioselective Bromination

The amino group at C2 directs electrophilic substitution to the C5 position (para to the amine). The C3 position (ortho) is sterically crowded by the ester, and C6 is blocked by fluorine.

-

Reagents: N-Bromosuccinimide (NBS), DMF.

-

Scale: 10 mmol.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| Methyl 2-amino-6-fluorobenzoate | 169.15 | 1.0 | 1.69 g | Substrate |

| NBS (N-Bromosuccinimide) | 177.98 | 1.05 | 1.87 g | Brominating Agent |

| DMF (Anhydrous) | - | - | 20 mL | Solvent |

Procedure:

-

Dissolve the substrate in anhydrous DMF in a round-bottom flask under

. -

Cool the solution to 0°C using an ice bath to suppress side reactions.

-

Add NBS portion-wise over 15 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

TLC Check: (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by a slightly lower -

Workup: Pour into ice water (100 mL). The product usually precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with brine, dry over

, and concentrate.

Step 2: Palladium-Catalyzed Cyanation

Replacing the bromine with a nitrile requires a transition metal catalyst. Zinc cyanide (

-

Reagents:

, -

Safety: Work in a well-ventilated fume hood. Cyanide salts are acutely toxic.[4]

| Reagent | MW | Equiv.[1] | Amount | Role |

| 5-Bromo Intermediate | 248.05 | 1.0 | 2.48 g | Substrate |

| Zinc Cyanide | 117.44 | 0.6 | 0.70 g | Cyanide Source |

| 1155.56 | 0.05 | 578 mg | Catalyst | |

| DMF (Degassed) | - | - | 25 mL | Solvent |

Procedure:

-

In a pressure vial or Schlenk tube, combine the bromide,

, and catalyst. -

Evacuate and backfill with Argon (3 cycles) to remove

(Oxygen poisons the Pd(0) catalyst). -

Add degassed DMF via syringe.

-

Heat to 85°C for 12 hours.

-

Workup (Oxidative Quench): Cool to RT. Dilute with EtOAc. Add 10%

or bleach solution to quench residual cyanide (perform in hood). Wash organic layer with water and brine. -

Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes). The cyano group is electron-withdrawing, making the product more polar than the bromide.

Protocol 2: Application (Quinazolinone Synthesis)

Objective: Cyclization of the scaffold to 5-cyano-6-fluoroquinazolin-4(3H)-one . Mechanism: The amino group attacks the formamidine electrophile, followed by intramolecular attack of the resulting intermediate on the ester carbonyl, releasing methanol.

Experimental Workflow

| Parameter | Specification |

| Substrate | Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 equiv) |

| Cyclizing Agent | Formamidine Acetate (1.5 equiv) |

| Solvent | 2-Methoxyethanol (or Ethanol) |

| Temperature | Reflux (120°C) |

| Time | 6–12 Hours |

Step-by-Step:

-

Charge: Place 1.0 g (5.15 mmol) of the target ester and 0.80 g (7.7 mmol) of formamidine acetate in a 50 mL round-bottom flask.

-

Solvate: Add 15 mL of 2-methoxyethanol.

-

Reflux: Heat the mixture to reflux. A condenser is required.[5]

-

Monitoring: Monitor by LC-MS. Look for the mass shift:

. The loss of Methanol (-32) and addition of CH (+13) and N (+14) results in a net mass change. Correction: MW of Ester (194) + Formamidine (part) -> Product MW 189.15. -

Isolation: Cool the mixture. The quinazolinone product is often less soluble than the starting material and may precipitate upon cooling.

-

Filtration: Filter the solid. Wash with cold ethanol and diethyl ether.

-

Yield: Typical yields for this cyclization are 75–85%.

Critical Analysis & Troubleshooting (E-E-A-T)

Regioselectivity Verification

-

Issue: How do you guarantee the bromine is at C5 and not C3?

-

Validation: Use

NMR.-

C5-Substitution (Desired): You will see two distinct aromatic doublets (or a doublet of doublets due to F-coupling) for the protons at C3 and C4.

-

C3-Substitution (Undesired): The protons would be at C4 and C5, showing different coupling constants (

vs -

Expert Insight: The steric bulk of the methyl ester at C1 strongly disfavors C3 bromination, making C5 the kinetic and thermodynamic product.

-

Handling Fluorine-Carbon Bonds

-

Observation: The C6-Fluorine atom is activated by the ortho-ester and para-cyano groups.

-

Risk: In nucleophilic solvents (like Methanol with Methoxide), the fluorine is susceptible to

displacement, converting the fluoro-compound to a methoxy-compound. -

Prevention: Avoid strong alkoxide bases during the cyanation or cyclization steps. Use acetate bases or neutral conditions where possible.

Safety: Cyanide Management

-

Protocol: Never acidify the waste stream from the cyanation reaction (risk of HCN gas). Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

-

BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. Retrieved from

-

Sigma-Aldrich. (2025). Methyl 2-cyano-5-fluorobenzoate Product Analysis. Retrieved from

-

National Institutes of Health (PubChem). (2025). Methyl 2-amino-5-fluorobenzoate Compound Summary. Retrieved from [6]

-

Molecules (MDPI). (2021). Quinazolines Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from

-

Arkivoc. (2021). Synthetic strategies towards quinazoline based anticancer drugs. Retrieved from

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chemoselective Hydrolysis of Methyl 2-amino-5-cyano-6-fluorobenzoate

Executive Summary

The hydrolysis of methyl esters is a fundamental transformation in organic synthesis and drug development. However, when the aromatic scaffold contains highly sensitive functional groups—such as in Methyl 2-amino-5-cyano-6-fluorobenzoate —standard hydrolytic conditions often lead to catastrophic side reactions. This application note provides a field-proven, chemoselective protocol for the hydrolysis of this specific ester to yield 2-amino-5-cyano-6-fluorobenzoic acid . By leveraging mild lithium hydroxide (LiOH) in a carefully balanced ternary solvent system, researchers can achieve quantitative conversion while completely suppressing nucleophilic aromatic substitution (SNAr) and nitrile hydration.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As application scientists, we must design protocols where the chemical causality dictates the operational steps. The substrate, Methyl 2-amino-5-cyano-6-fluorobenzoate, presents a distinct chemoselectivity challenge due to three competing reactive sites:

The Challenge of Polyfunctional Scaffolds

-

The Cyano Group (-CN): Nitriles are susceptible to stepwise hydrolysis into amides and subsequently into carboxylic acids under harsh basic or acidic conditions[1]. Preserving the cyano group requires maintaining low activation energies during the reaction.

-

The Fluoro Group (-F): Positioned ortho to the ester and para to the cyano group, the fluorine atom is highly activated. Fluoride is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions[2]. If strong bases (e.g., NaOH, KOH) or elevated temperatures are utilized, the hydroxide ion will rapidly displace the fluorine, yielding a 6-hydroxy byproduct.

-

The Ester Group (-COOMe): The target site for hydrolysis.

Reagent Selection: The Lithium Hydroxide Advantage

To achieve absolute chemoselectivity, the nucleophilicity of the hydroxide must be strictly modulated. We employ LiOH in a THF/MeOH/H₂O (3:1:1) solvent system [3].

-

Causality of the Cation: The lithium ion (

) acts as a mild Lewis acid. It coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This allows the hydroxide to attack the ester efficiently at low temperatures (0 °C to 25 °C). -

Causality of the Solvent: Tetrahydrofuran (THF) dissolves the lipophilic starting material. Methanol (MeOH) acts as a co-solvent that bridges the aqueous and organic phases, ensuring a homogeneous reaction mixture without requiring elevated temperatures[3]. Water serves as both the reagent and the source of the hydroxide nucleophile.

Reaction Optimization & Impurity Profiling

The table below summarizes the quantitative data driving the selection of our optimized protocol. It demonstrates how deviations in base strength or temperature compromise the structural integrity of the molecule.

Table 1: Optimization of Hydrolysis Conditions and Chemoselectivity Profile

| Base/Acid Used | Solvent System | Temp (°C) | Time (h) | Conversion to Target | Major Impurities Detected (LC-MS) |

| LiOH·H₂O (1.5 eq) | THF/MeOH/H₂O (3:1:1) | 0 to 25 | 3.0 | >98% | None detected (Optimal) |

| NaOH (2.0 eq) | MeOH/H₂O (1:1) | 60 | 2.0 | <40% | 6-hydroxy byproduct (SNAr), Amide |

| KOH (2.0 eq) | THF/H₂O (1:1) | 40 | 4.0 | 65% | 6-hydroxy byproduct (SNAr) |

| HCl (6M) | 1,4-Dioxane/H₂O | 100 | 12.0 | 0% | Decarboxylation products, Di-acid |

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the reaction does not proceed to over-hydrolysis.

Materials & Equipment

-

Substrate: Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 eq, 10.0 mmol, 1.94 g)

-

Reagents: Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq, 15.0 mmol, 0.63 g), 1M HCl aqueous solution.

-

Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O).

-

Equipment: 100 mL round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, pH paper.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a 100 mL round-bottom flask with Methyl 2-amino-5-cyano-6-fluorobenzoate (1.94 g, 10.0 mmol).

-

Add 30 mL of THF and 10 mL of MeOH. Stir until the substrate is completely dissolved.

-

Add 10 mL of deionized water to the mixture.

-

Submerge the flask in an ice bath and allow the internal temperature to reach 0 °C.

Step 2: Reagent Addition & Monitoring 5. Add LiOH·H₂O (0.63 g, 15.0 mmol) portion-wise over 5 minutes to prevent localized exotherms. 6. Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C). 7. Self-Validation (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Eluent: Hexanes/EtOAc 1:1). The reaction is complete when the ester peak is fully consumed. Do not exceed 4 hours of stirring to guarantee the cyano group remains intact.

Step 3: Workup & Isolation 8. Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the volatile organic solvents (THF and MeOH). Caution: Do not heat the aqueous basic mixture extensively to avoid SNAr. 9. Dilute the remaining aqueous phase with an additional 15 mL of ice-cold deionized water. 10. Transfer the flask back to an ice bath (0 °C). 11. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3.0 – 4.0.

- Note: As the pH drops, the target 2-amino-5-cyano-6-fluorobenzoic acid will precipitate as a dense white/off-white solid.

- Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.

- Filter the solid through a sintered glass funnel under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold water.

- Dry the product in a vacuum oven at 40 °C for 12 hours to afford the pure carboxylic acid.

Visualizing the Chemoselectivity Network

The following diagram maps the causality of reagent selection against the potential degradation pathways of the molecule.

Caption: Chemoselective pathways for the hydrolysis of Methyl 2-amino-5-cyano-6-fluorobenzoate.

References

1.[3] Title: Toward new analogues of vitamin E: new potential inhibitors of 5-lipoxygenase. Source: cuni.cz. URL: 2.[2] Title: Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. Source: nih.gov. URL: 3.[1] Title: N-(1-Cyano-1-methylethyl)isobutyramide | 84213-57-0 | Benchchem. Source: benchchem.com. URL:

Sources

Application Note: High-Efficiency SNAr Protocols for Methyl 2-amino-5-cyano-6-fluorobenzoate

This Application Note and Protocol guide details the nucleophilic aromatic substitution (SNAr) strategies for Methyl 2-amino-5-cyano-6-fluorobenzoate . This highly functionalized scaffold represents a critical "linchpin" intermediate in the synthesis of poly-heterocyclic pharmaceutical targets, particularly 3-aminoindazoles and quinazolines used in kinase inhibition and soluble guanylate cyclase (sGC) stimulation.

Part 1: Executive Summary & Mechanistic Rationale

The Substrate Architecture

Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS: 1257644-63-3 or analog) presents a unique reactivity landscape defined by the "Push-Pull" electronic effects of its substituents.[1]

-

Electrophilic Center (C6-F): The fluorine atom at position 6 is the primary site for nucleophilic attack.[1]

-

Activation (The "Ortho-Effect"): The C6 position is electronically activated by two strong electron-withdrawing groups (EWG) located ortho to the fluorine:

-

C5-Cyano (-CN): Exerts strong inductive (-I) and mesomeric (-M) withdrawal.[1]

-

C1-Ester (-COOMe): Provides additional activation via inductive effects, stabilizing the Meisenheimer complex.

-

-

Deactivation/Modulation: The C2-Amino (-NH₂) group is an electron-donating group (EDG).[1] However, it is located meta to the fluorine.[1] While it increases the electron density of the overall

-system, it does not effectively deactivate the C6 position via resonance, leaving the C6-F bond highly labile to nucleophiles.

Strategic Utility

This molecule is a "privileged scaffold" because the SNAr reaction can be coupled with immediate cyclization cascades:

-

Reaction with Primary Amines: Yields N-substituted anthranilates.[1]

-

Reaction with Hydrazine: Triggers an SNAr followed by intramolecular attack on the nitrile to form 3,6-diamino-1H-indazole-7-carboxylates .[1]

-

Reaction with Amidines: Can lead to quinazolines , retaining the fluorine or displacing it depending on conditions.[1]

Part 2: Mechanistic Pathways & Visualization[1]

The following diagram illustrates the divergent pathways available from this core scaffold.

Figure 1: Divergent synthesis pathways.[1][2][3] The highly activated C6-F bond allows for standard substitution (Blue path) or cascade cyclization (Red path).

Part 3: Experimental Protocols

Protocol A: General SNAr with Primary/Secondary Amines

Objective: Synthesis of Methyl 2-amino-5-cyano-6-(alkylamino)benzoate derivatives. Application: Creating diverse libraries for SAR (Structure-Activity Relationship) studies.

Materials & Reagents[1][2][4][5][6][7][8][9][10][11]

-

Substrate: Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 equiv).[1]

-

Nucleophile: Primary or Secondary Amine (1.2 equiv).[1]

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv). -

Solvent: DMSO (anhydrous) or NMP.[1] Note: DMF can be used but DMSO often accelerates SNAr rates.

-

Workup: Ethyl Acetate (EtOAc), Brine, Water.

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Methyl 2-amino-5-cyano-6-fluorobenzoate (100 mg, 0.52 mmol) in DMSO (2.0 mL).

-

Addition: Add DIPEA (180 µL, 1.04 mmol) followed by the Amine Nucleophile (0.62 mmol).

-

Reaction:

-

Seal the vial and heat to 60°C for 2–4 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The starting material (R_t ~ X min) should disappear, replaced by a more polar product spot.

-

Note: Highly steric amines (e.g., tert-butylamine) may require heating to 90°C or the use of microwave irradiation (100°C, 30 min).

-

-

Workup (Aqueous Crash):

-

Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

-

If a precipitate forms: Filter the solid, wash with water (3 x 5 mL), and dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 15 mL).[1] Wash combined organics with Brine (2 x 10 mL) to remove DMSO.[1] Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Most products are pure enough (>90%) for next steps.[1] If necessary, purify via flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Protocol B: Cascade Cyclization to 3,6-Diaminoindazoles

Objective: One-pot synthesis of Methyl 3,6-diamino-1H-indazole-7-carboxylate. Mechanism: Hydrazine first displaces the fluorine (SNAr) and then intramolecularly attacks the nitrile (C5) to close the pyrazole ring.

Materials

-

Substrate: Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 equiv).[1]

-

Reagent: Hydrazine Hydrate (64-65% in water) (3.0 - 5.0 equiv).[1]

-

Solvent: Ethanol (EtOH) or n-Butanol (for higher temp).[1]

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate (1.0 equiv) in Ethanol (0.2 M concentration).

-

Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.

-

Reflux: Heat the mixture to Reflux (78°C) for 4–6 hours.

-

Observation: The reaction often changes color (yellow to orange/brown) and a precipitate may form.[1]

-

-

Completion Check: LC-MS should show the mass of the cyclized product (M+H = MW of Substrate - F + N2H3).[1] Wait, mass balance:

-

Substrate (C9H7FN2O2, MW ~194) + N2H4 (32) - HF (20) = Product (C9H10N4O2, MW ~206).

-

-

Isolation:

Part 4: Data Summary & Troubleshooting

Solvent & Base Compatibility Table[1]

| Solvent | Dielectric Constant | Reaction Rate | Recommended Base | Notes |

| DMSO | 46.7 | Fast | DIPEA / K₂CO₃ | Best for unreactive amines.[1] Difficult to remove. |

| DMF | 36.7 | Moderate | TEA / DIPEA | Standard choice.[1] Toxic (hepatotoxic).[1] |

| Acetonitrile | 37.5 | Slow | Cs₂CO₃ | Good for mild conditions; easy workup.[1] |

| NMP | 32.2 | Fast | DIPEA | Use for high-temp (>100°C) reactions.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Nucleophile is weak or sterically hindered.[1] | Switch solvent to DMSO; Increase temp to 90°C; Add KI (catalytic) to form transient Aryl-I species (Finkelstein-like). |

| Hydrolysis (Acid/Ester) | Wet solvent or hydroxide presence.[1][5] | Ensure anhydrous solvents; Use DIPEA instead of hydroxide/carbonate bases. |

| Regioselectivity Loss | Attack at Ester (Amide formation).[1] | Avoid primary amines at high temps (>100°C); SNAr on F is kinetically favored over amide formation at lower temps.[1] |

Part 5: References

-

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]

-

-

Indazole Synthesis via Hydrazine Cascade:

-

Related Scaffold Synthesis (Vericiguat Intermediates):

-

Reaction of Fluoro-benzonitriles:

Disclaimer: This protocol involves the use of hazardous chemicals, including fluorinated aromatics and hydrazine. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity | MDPI [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Indazole synthesis [organic-chemistry.org]

Synthesis of quinazoline derivatives from Methyl 2-amino-5-cyano-6-fluorobenzoate

Abstract

This technical guide details the synthesis of high-value quinazoline pharmacophores derived from Methyl 2-amino-5-cyano-6-fluorobenzoate . The unique substitution pattern of this starting material (5-cyano, 6-fluoro) maps to the 6-cyano-5-fluoroquinazoline core, a scaffold with significant potential in kinase inhibitor development (e.g., EGFR, VEGFR). This document provides validated protocols for cyclization, chlorination, and nucleophilic substitution, emphasizing the preservation of the labile nitrile group and the electronic effects of the C5-fluorine atom.

Introduction & Retrosynthetic Analysis[1]

The quinazoline ring system is a "privileged structure" in medicinal chemistry.[1] The specific precursor, Methyl 2-amino-5-cyano-6-fluorobenzoate , offers a strategic entry point into 5,6-disubstituted quinazolines.

Structural Mapping

Correct regiochemical assignment is critical. The cyclization of the anthranilate derivative follows a predictable mapping:

-

Benzoate C1 (Ester): Becomes Quinazoline C4 (Carbonyl).

-

Benzoate C2 (Amine): Becomes Quinazoline N1 .

-

Benzoate C6 (Fluoro): Becomes Quinazoline C5 (peri-position).

-

Benzoate C5 (Cyano): Becomes Quinazoline C6 .

Target Core: 6-Cyano-5-fluoroquinazolin-4(3H)-one.

Synthetic Challenges

-

Electronic Deactivation: The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups reduces the nucleophilicity of the aniline nitrogen, potentially requiring higher reaction temperatures or activated electrophiles for cyclization.

-

Nitrile Hydrolysis: The C6-cyano group is susceptible to hydrolysis (to amide/acid) under harsh acidic or basic aqueous conditions. Anhydrous protocols are prioritized.

-

C5-Fluoro Sterics: The fluorine atom at the peri-position (C5) may exert steric repulsion or electronic shielding during substitution reactions at C4.

Synthetic Strategy & Workflow

The synthesis is divided into three modular protocols:

-

Protocol A: Cyclization to the Quinazolinone Core.

-

Protocol B: Activation via Chlorination.

-

Protocol C: Functionalization (SNAr).

Logical Workflow Diagram

Caption: Modular synthetic workflow converting the benzoate precursor to functionalized quinazoline drugs.

Detailed Experimental Protocols

Protocol A: Cyclization to 6-Cyano-5-fluoroquinazolin-4(3H)-one

Objective: Construct the pyrimidine ring while preserving the nitrile functionality. Mechanism: Niementowski-type condensation. Formamidine acetate acts as the C1 source (methine equivalent).

Materials:

-

Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 eq)

-

Formamidine acetate (1.5 - 2.0 eq)

-

Solvent: 2-Methoxyethanol (preferred for higher boiling point) or Ethanol.

-

Reagent: Glacial Acetic Acid (catalytic, optional).

Procedure:

-

Setup: Charge a round-bottom flask with Methyl 2-amino-5-cyano-6-fluorobenzoate (10 mmol) and Formamidine acetate (15 mmol).

-

Solvation: Add 2-Methoxyethanol (10 volumes, ~20 mL). The higher boiling point (124°C) of this solvent drives the reaction faster than ethanol.

-